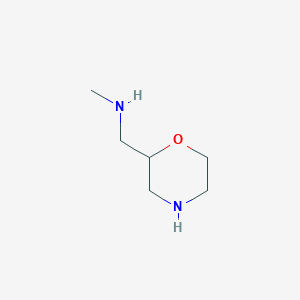
N-Methyl-1-(morpholin-2-yl)methanamine
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds involves multi-step processes with significant yields. For instance, a derivative was synthesized in a nine-step process with an overall yield of 36%, where bromination and cyclization played crucial roles (Kumar, Sadashiva, & Rangappa, 2007). Another approach involved polyphosphoric acid condensation, demonstrating high yield and efficiency in the synthesis process (Shimoga, Shin, & Kim, 2018).
Molecular Structure Analysis
Molecular structure analysis and in vitro studies are key to understanding the properties and potential applications of synthesized compounds. X-ray diffraction and spectroscopic techniques, such as FT-IR, DSC, 13C/1H-NMR, and mass spectrometry, are utilized for structural characterization. For example, compound structures have been confirmed through these methods, providing insights into their geometric bond lengths and angles (Bai, Wang, Chen, Yuan, Xu, & Sun, 2011).
Chemical Reactions and Properties
Chemical reactions and properties, including antimicrobial activities, are investigated to explore the applications of synthesized compounds. Derivatives have shown significant activity against bacterial and fungal strains, demonstrating the potential for pharmaceutical applications. Molecular docking studies also support the antimicrobial potential of these compounds (Subhash & Bhaskar, 2020).
Physical Properties Analysis
The physical properties, such as solubility, stability, and crystalline structure, play a crucial role in the application and handling of chemical compounds. Studies on the crystalline structure and characterization contribute to a deeper understanding of these properties. For instance, the analysis of crystal structures can reveal information about molecular conformations and intermolecular interactions (Zhi, 2010).
Chemical Properties Analysis
The chemical properties, including reactivity and interaction with other compounds, are essential for the development of new materials and drugs. The synthesis and characterization of derivatives highlight the versatility and potential of "N-Methyl-1-(morpholin-2-yl)methanamine" in various chemical reactions and applications. For example, new derivatives exhibit anti-tuberculosis activity, showcasing the therapeutic potential of these compounds (Kulakov, Shulgau, Turdybekov, Turdybekov, & Sadyrbekov, 2015).
Wissenschaftliche Forschungsanwendungen
Gene Function Analysis
Morpholine derivatives, such as those used in morpholino oligonucleotides, play a crucial role in gene function analysis. They have been applied across a range of model organisms to inhibit gene function, providing a method to study gene function in developmental biology. These compounds offer a relatively simple and rapid way to investigate the roles of specific genes in embryonic development, highlighting their utility in genetics research (Heasman, 2002).
Pharmacological Applications
In the realm of pharmacology, morpholine derivatives have been highlighted for their broad spectrum of pharmaceutical applications. These compounds have been identified for their potential in addressing various health conditions, including neuroprotective, antiaddictive, and antidepressant-like activities. The pharmacological interest in morpholine and its derivatives stems from their presence in compounds demonstrating significant therapeutic potential across a range of central nervous system disorders (Antkiewicz‐Michaluk, Wąsik, & Michaluk, 2018). Furthermore, the review of piperazine and morpholine analogues underscores their importance in medicinal chemistry, with various derivatives showing promise in treating diseases due to their potent pharmacophoric activities (Mohammed, Begum, Zabiulla, & Khanum, 2015).
Biomedical Materials
Morpholine derivatives also find applications in the development of biomedical materials. For instance, phosphorus-containing polymers, which include morpholine structures, are explored for their biocompatibility, hemocompatibility, and resistance to protein adsorption. These properties make them suitable for various biomedical applications, including dentistry, regenerative medicine, and drug delivery. The focus on morpholine-containing (co)polymers demonstrates the compound's relevance in creating new materials that mimic biological structures and functions (Monge, Canniccioni, Graillot, & Robin, 2011).
Safety And Hazards
The compound is labeled with the GHS05 pictogram, indicating that it is corrosive . The hazard statement H314 suggests that it causes severe skin burns and eye damage . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P310 (Immediately call a POISON CENTER or doctor/physician) .
Eigenschaften
IUPAC Name |
N-methyl-1-morpholin-2-ylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O/c1-7-4-6-5-8-2-3-9-6/h6-8H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMIOFHWVBNNKPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1CNCCO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10394306 | |
| Record name | N-Methyl-1-(morpholin-2-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10394306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyl-1-(morpholin-2-yl)methanamine | |
CAS RN |
122894-45-5 | |
| Record name | N-Methyl-2-morpholinemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=122894-45-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Methyl-1-(morpholin-2-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10394306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[4-(Boc-amino)-3-pyridyl]ethanol](/img/structure/B48303.png)
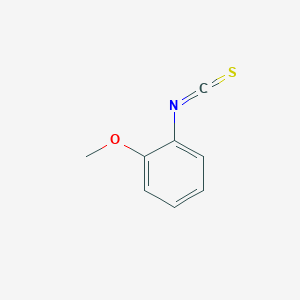
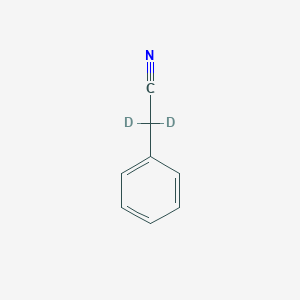
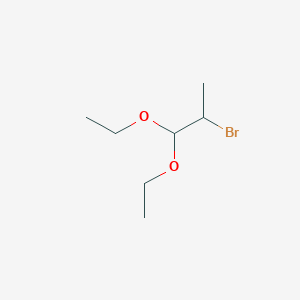
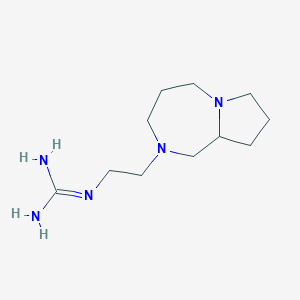
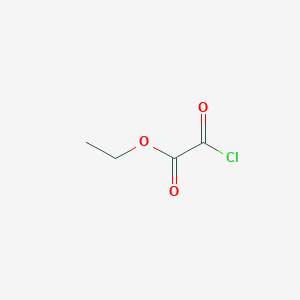
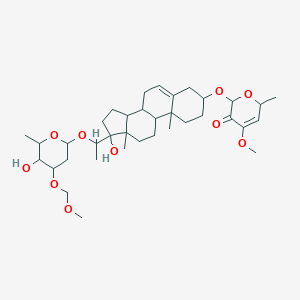
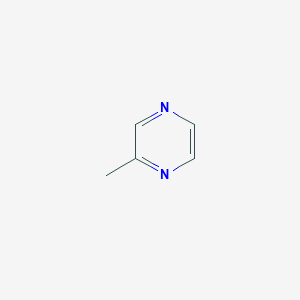
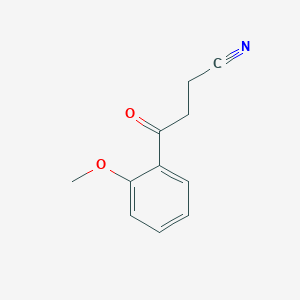


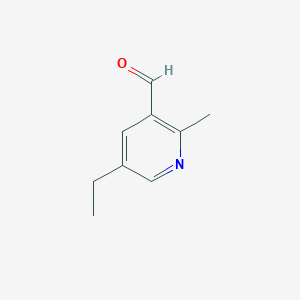
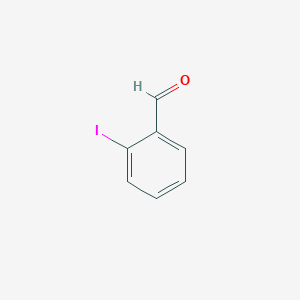
![2-{[Hydroxy(phenyl)acetyl]amino}butanoic acid](/img/structure/B48342.png)